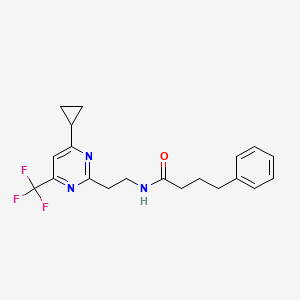

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide

Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide is a pyrimidine-derived compound featuring a cyclopropyl group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position of the pyrimidine ring. The pyrimidine core is linked via an ethyl chain to a 4-phenylbutanamide moiety. This structure combines steric bulk (cyclopropyl), electron-withdrawing properties (CF₃), and hydrophobic elements (phenyl), making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c21-20(22,23)17-13-16(15-9-10-15)25-18(26-17)11-12-24-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13,15H,4,7-12H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDJVCGJTICGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)CCCC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-amine with an appropriate aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the phenylbutanamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, automated reactors, and green chemistry principles are often employed to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where certain atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest in biological research.

Medicine: Its potential therapeutic effects are explored in drug development, particularly for conditions involving inflammation and microbial infections.

Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrimidine Core Modifications

- Cyclopropyl vs. Aromatic/Linear Substituents: The 4-cyclopropyl group in the target compound contrasts with aromatic (e.g., 4-fluorophenyl, 4-chlorophenyl) or linear (e.g., methyl, methoxy) substituents in analogs ().

- Trifluoromethyl (CF₃) vs. Methyl/Methoxy: The 6-CF₃ group is strongly electron-withdrawing, increasing lipophilicity (log P) and resistance to oxidative metabolism compared to methyl or methoxy groups in compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ().

Linker and Amide Variations

Ethyl vs. Methyl/Methanesulfonamide Linkers :

The ethyl chain in the target compound may confer greater flexibility than the rigid methanesulfonamide linker in N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (). This flexibility could improve solubility but reduce target-binding precision.Butanamide vs. Sulfonamide :

The 4-phenylbutanamide group lacks the acidic proton present in sulfonamide analogs (), reducing hydrogen-bonding capacity and altering pharmacokinetic properties.

Table 1: Key Comparisons

*Predicted using fragment-based methods (CF₃ contributes +1.1, cyclopropyl +0.8).

Crystallographic and Conformational Insights

- Dihedral angles between the pyrimidine ring and substituents critically influence molecular packing and bioactivity. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, a dihedral angle of 12.8° between the pyrimidine and phenyl groups facilitates intermolecular interactions (). The target compound’s cyclopropyl group may enforce a planar conformation, akin to the 4-chlorophenyl analog (), enhancing crystal stability .

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyrimidine Ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and biological activity.

- Cyclopropyl Moiety : Contributes to the compound's unique pharmacological profile.

- Butanamide Linkage : Provides a pathway for interaction with biological targets.

The molecular formula is with a molecular weight of approximately 440.47 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Biological Activity Overview

Research indicates that N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play critical roles in metabolic pathways associated with diseases such as cancer and inflammation.

- Receptor Modulation : It interacts selectively with specific receptors, potentially influencing pathways related to neuropeptide Y (NPY), which is implicated in appetite regulation and obesity management .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, possibly through its ability to modulate signaling pathways involved in cell proliferation and survival.

Study 1: Enzyme Interaction

A study published in PubMed explored the interactions of similar pyrimidine derivatives with various enzymes. It was found that compounds with trifluoromethyl substitutions demonstrated enhanced metabolic stability and bioavailability. This suggests that N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide could exhibit similar beneficial properties.

Study 2: Receptor Antagonism

Research focusing on neuropeptide Y Y5 receptor antagonists highlighted the potential of compounds like N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide to modulate appetite and energy balance. These findings indicate a promising avenue for obesity treatment, leveraging the compound's ability to antagonize orexigenic signals .

Study 3: Anticancer Potential

A recent investigation into related compounds revealed promising anticancer activity attributed to structural features similar to those of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide. The study emphasized the importance of trifluoromethyl groups in enhancing interactions with DNA, thereby increasing cytotoxicity against cancer cells .

Comparative Analysis

To illustrate the uniqueness of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide compared to other compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Pyrimidine core | Antiviral | Enhanced receptor affinity |

| Compound B | Cyclohexane ring | Anti-inflammatory | Improved oral bioavailability |

| N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide | Trifluoromethyl substitution, cyclopropane structure | Anticancer, enzyme inhibition | Distinct pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.